Pilosidine

Description

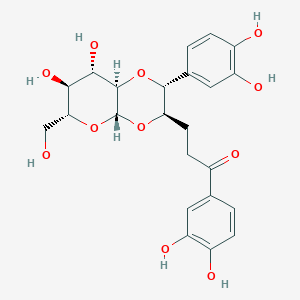

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26O11 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

3-[(2R,3R,4aR,6R,7S,8S,8aR)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]-1-(3,4-dihydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C23H26O11/c24-9-18-19(30)20(31)22-23(33-18)32-17(21(34-22)11-2-4-14(27)16(29)8-11)6-5-12(25)10-1-3-13(26)15(28)7-10/h1-4,7-8,17-24,26-31H,5-6,9H2/t17-,18-,19-,20+,21-,22-,23-/m1/s1 |

InChI Key |

XBAOUURGPFGYBL-CARAORCDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](O[C@H]3[C@H](O2)[C@H]([C@@H]([C@H](O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2C(OC3C(O2)C(C(C(O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Alkaloids of Pilocarpus: A Technical Guide to their Natural Sources and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole alkaloid "Pilosidine," as a distinct entity, is not found in scientific literature and is likely a misnomer for other alkaloids found in the Pilocarpus genus, such as Pilosine or the more prominent Pilocarpine. This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of the principal alkaloids from Pilocarpus species, with a focus on Pilocarpine and its related compounds. Detailed experimental protocols for extraction and analysis are presented, alongside quantitative data on alkaloid content. Furthermore, this guide elucidates the mechanism of action of Pilocarpine through a detailed diagram of the cholinergic signaling pathway, offering valuable insights for researchers in pharmacology and drug development.

Natural Sources of Pilocarpus Alkaloids

The primary and only known natural sources of pilocarpine and its related imidazole alkaloids are plants belonging to the genus Pilocarpus, a member of the Rutaceae family.[1][2] These shrubs are native to the Neotropics of South America, with many species commonly referred to as "jaborandi".[1]

Several species of Pilocarpus are recognized for their alkaloid content, with significant variations in the concentration of individual alkaloids among them. The most commercially important species for pilocarpine extraction is Pilocarpus microphyllus.[3][4] Other notable species include P. jaborandi, P. racemosus, P. pennatifolius, and P. trachyllophus. It is important to note that Pilocarpus spicatus is an exception, as it does not contain quantifiable amounts of pilocarpine, although other imidazole alkaloids are present.

Quantitative Analysis of Alkaloid Content

The concentration of total and individual alkaloids varies significantly between different Pilocarpus species and even within the same species depending on factors such as the developmental stage of the plant and the season of harvest. The leaves of Pilocarpus microphyllus can contain between 0.5% and 1.0% of total alkaloids relative to their dry weight.

Below is a summary of the alkaloid content in various Pilocarpus species, providing a comparative overview for researchers interested in the extraction of these compounds.

| Pilocarpus Species | Total Alkaloid Content (% of dry leaf weight) | Pilocarpine (% of total alkaloids) | Pilosine (% of total alkaloids) | Reference |

| P. microphyllus (from Maranhão) | 1.00 ± 0.14 | 35.0 ± 0.4 | 22.0 | |

| P. jaborandi | 0.92 ± 0.05 | 70.8 ± 1.2 | Not specified | |

| P. racemosus | 0.98 ± 0.04 | 45.6 ± 0.1 | Not specified | |

| P. trachyllophus | 0.89 ± 0.04 | 38.7 ± 0.5 | Not specified | |

| P. pennatifolius | 0.88 ± 0.04 | 2.6 ± 0.1 | Not specified | |

| P. spicatus | 0.88 ± 0.04 | Not found | Not specified |

Experimental Protocols for Isolation and Purification

The isolation of alkaloids from Pilocarpus leaves typically involves an initial extraction with an organic solvent under alkaline conditions, followed by purification steps to separate the individual alkaloids.

General Laboratory-Scale Extraction Protocol

This protocol is adapted from a method developed for the extraction of imidazole alkaloids from Pilocarpus microphyllus leaves.

Materials:

-

Dried and powdered leaves of Pilocarpus microphyllus

-

10% Ammonium hydroxide (NH₄OH) solution

-

Chloroform (CHCl₃)

-

2% Sulfuric acid (H₂SO₄)

-

Ammonium hydroxide (for pH adjustment)

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH strips

Procedure:

-

Moisten 100 g of dried, powdered Pilocarpus microphyllus leaves with a 10% ammonium hydroxide solution. Let the mixture stand for 15 minutes.

-

Transfer the moistened plant material to a flask and add 500 mL of chloroform. Stir the mixture for at least 4 hours at room temperature.

-

Filter the mixture and collect the chloroform extract.

-

Repeat the extraction of the plant residue with two additional 500 mL portions of chloroform.

-

Combine the chloroform extracts in a large separatory funnel.

-

Extract the combined chloroform phase twice with 250 mL portions of 2% sulfuric acid.

-

Collect the acidic aqueous layers, which now contain the protonated alkaloids.

-

Adjust the pH of the combined acidic extracts to approximately 12 with ammonium hydroxide.

-

Extract the alkaline aqueous solution twice with 250 mL portions of chloroform to recover the free base alkaloids.

-

Combine the chloroform extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude alkaloid extract can be further purified and the individual alkaloids quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 or equivalent

-

Column: Varian Pursuit C18 (150 × 2.0 mm, 3 µm) or equivalent

-

Mobile Phase A: 0.05 M ammonium acetate buffer, pH 4 (adjusted with trifluoroacetic acid)

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 0.2 mL/min

-

Detection: ESI-MS/MS in positive ion mode

Procedure:

-

Dissolve the crude alkaloid extract in the initial mobile phase composition (95:5, A:B).

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject an appropriate volume (e.g., 10 µL) onto the HPLC column.

-

Run the gradient elution program.

-

Monitor the elution of alkaloids using the mass spectrometer, identifying them by their specific mass-to-charge ratios (m/z). For example, Pilocarpine has an [M+H]⁺ of 209 Da and Pilosine has an [M+H]⁺ of 345 Da.

-

Collect the fractions corresponding to the desired alkaloids for further characterization or use.

Biological Activity and Signaling Pathway

Pilocarpine, the most abundant alkaloid in many Pilocarpus species, is a well-known cholinergic agonist that primarily targets muscarinic acetylcholine receptors. It mimics the action of the neurotransmitter acetylcholine, leading to a variety of physiological effects. Its therapeutic uses include the treatment of glaucoma and xerostomia (dry mouth).

The mechanism of action of pilocarpine involves the activation of muscarinic receptors, which are G-protein coupled receptors. Specifically, pilocarpine has a high affinity for the M3 muscarinic receptor subtype. The activation of M3 receptors initiates a signaling cascade within the cell, leading to the physiological response.

Below is a diagram illustrating the signaling pathway initiated by the binding of an agonist like pilocarpine to the M3 muscarinic receptor.

Caption: M3 Muscarinic Receptor Signaling Pathway activated by Pilocarpine.

Conclusion

While the term "this compound" does not correspond to a known natural product, the alkaloids of the Pilocarpus genus, particularly Pilocarpine and Pilosine, are of significant interest to the scientific and pharmaceutical communities. This guide has provided a detailed overview of their natural sources, methods for their isolation and quantification, and an insight into the biological mechanism of action of Pilocarpine. The provided experimental protocols and quantitative data serve as a valuable resource for researchers working on the discovery and development of drugs derived from these natural products. Further research into the diverse array of alkaloids present in various Pilocarpus species may yet uncover novel compounds with unique pharmacological properties.

References

The Putative Biosynthesis of Pilosidine (Curcapicycloside): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilosidine, also known as Curcapicycloside, is a norlignan glucoside with documented antibacterial properties. While the complete biosynthetic pathway of this compound has not been experimentally elucidated, significant insights can be drawn from the well-established phenylpropanoid pathway and recent discoveries in norlignan biosynthesis. This technical guide outlines a putative biosynthetic pathway for this compound, commencing from the primary metabolite L-phenylalanine. The proposed pathway integrates the general phenylpropanoid pathway for the synthesis of monolignol precursors, a key enzymatic step for the formation of the characteristic C6-C5-C6 norlignan skeleton, and subsequent tailoring and glycosylation reactions. This document provides a comprehensive overview of the likely enzymatic players, intermediate molecules, and reaction mechanisms. Quantitative data from homologous enzymes and detailed experimental protocols for key enzymatic assays are presented to facilitate further research and validation of this proposed pathway.

Introduction

This compound (Curcapicycloside) is a specialized metabolite belonging to the norlignan class of compounds. Norlignans are characterized by a C6-C5-C6 carbon skeleton, distinguishing them from the more common C6-C3--C3-C6 lignans. The presence of a glucose moiety classifies this compound as a glucoside, which often enhances the solubility and stability of the aglycone. The biological activity of this compound, particularly its antibacterial effects, makes its biosynthesis a subject of interest for potential biotechnological production and drug development. This whitepaper aims to provide a detailed, technically-grounded putative biosynthetic pathway for this compound to serve as a foundational resource for researchers in the field.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound can be divided into three main stages:

-

Stage 1: Phenylpropanoid Pathway and Monolignol Biosynthesis: Synthesis of the p-coumaryl alcohol precursor from L-phenylalanine.

-

Stage 2: Norlignan Core Formation: Dimerization and rearrangement of p-coumaryl alcohol derivatives to form the hinokiresinol norlignan skeleton.

-

Stage 3: Tailoring and Glycosylation: Modification of the norlignan core and subsequent attachment of a glucose molecule to yield this compound.

Stage 1: The Phenylpropanoid Pathway

The biosynthesis of this compound is proposed to originate from the ubiquitous phenylpropanoid pathway, which converts L-phenylalanine into various phenolic compounds, including the precursors to lignans and norlignans.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Subsequently, p-coumaroyl-CoA is reduced to the monolignol, p-coumaryl alcohol:

-

Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces p-coumaraldehyde to p-coumaryl alcohol.[1]

Stage 2: Formation of the Norlignan Core - Hinokiresinol

Recent research into the biosynthesis of the norlignan hinokiresinol in Asparagus officinalis has revealed a novel enzymatic mechanism that deviates from the canonical oxidative coupling seen in lignan biosynthesis.[2] This mechanism is proposed to be central to the formation of the norlignan core of this compound.

-

Acylation: Two molecules of p-coumaryl alcohol are proposed to be esterified to form (7E,7'E)-4-coumaryl 4-coumarate. The enzyme catalyzing this step is yet to be identified but is likely a transferase.

-

Norlignan Synthase Activity: A specialized enzyme, Hinokiresinol Synthase (HRS) , which is composed of two subunits belonging to the phloem protein 2 (PP2) superfamily, catalyzes the conversion of (7E,7'E)-4-coumaryl 4-coumarate into (Z)-hinokiresinol.[2] This reaction involves a decarboxylative rearrangement to form the characteristic C6-C5-C6 skeleton. The stereochemistry of the resulting double bond is controlled by the subunit composition of the HRS enzyme.[2]

Stage 3: Tailoring and Glycosylation to form this compound

Following the formation of the hinokiresinol core, a series of tailoring reactions, including potential hydroxylations, and a final glycosylation step are necessary to produce this compound. The exact structure of this compound (Curcapicycloside) is crucial for defining these steps precisely. Based on the common structures of related norlignans, these steps are hypothesized as follows:

-

Hydroxylation/Reduction: The hinokiresinol core may undergo further hydroxylation or reduction reactions catalyzed by cytochrome P450 monooxygenases or reductases to achieve the specific substitution pattern of the this compound aglycone.

-

Glycosylation: The final step is the attachment of a glucose moiety from UDP-glucose to a hydroxyl group on the this compound aglycone. This reaction is catalyzed by a UDP-dependent Glycosyltransferase (UGT) . Plant UGTs are a large and diverse family of enzymes, and a specific UGT would be responsible for the regioselective glycosylation of the norlignan.[3]

Visualization of the Proposed Pathway

The following diagrams illustrate the proposed biosynthetic pathway of this compound and a general workflow for the heterologous expression of biosynthetic enzymes.

Caption: Putative biosynthetic pathway of this compound (Curcapicycloside).

References

- 1. A Nonsense Mutation in a Cinnamyl Alcohol Dehydrogenase Gene Is Responsible for the Sorghum brown midrib6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The subunit composition of hinokiresinol synthase controls geometrical selectivity in norlignan formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

Pilosidine: Unraveling its Antibacterial Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pilosidine, a norlignan glucoside also known as Curcapicycloside, has been identified as a compound exhibiting antibacterial properties. This technical guide serves to consolidate the current publicly available scientific knowledge regarding the antibacterial action of this compound, with a focus on its core mechanism, experimental data, and relevant methodologies for an audience of researchers, scientists, and drug development professionals. While initial findings have confirmed its bioactivity, this guide will also highlight the areas where further research is critically needed to fully elucidate its therapeutic potential.

Chemical Identity and Antibacterial Spectrum

This compound, with the Chemical Abstracts Service (CAS) registry number 229971-57-7, has been reported to possess antibacterial activity, specifically against the Gram-negative bacterium Escherichia coli[1][2]. This initial observation positions this compound as a compound of interest for further investigation in the ongoing search for novel antimicrobial agents.

Core Antibacterial Mechanism of Action: An Area for Future Research

Despite the confirmation of its antibacterial activity, a detailed understanding of the precise mechanism by which this compound exerts its effects on bacteria remains largely unexplored in publicly accessible scientific literature. Current information does not specify the molecular targets, signaling pathways, or cellular processes that are disrupted by this compound in bacteria. The subsequent sections on quantitative data, experimental protocols, and signaling pathways are therefore presented as a framework for the types of studies required to build a comprehensive profile of this compound's antibacterial action, rather than a summary of existing data.

Quantitative Data on Antibacterial Efficacy

A thorough review of available literature did not yield specific quantitative data regarding the antibacterial efficacy of this compound, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values. The establishment of these metrics is a crucial next step in evaluating the potency of this compound against a broader spectrum of bacterial species, including both Gram-positive and Gram-negative pathogens.

Table 1: Future Directions for Quantifying the Antibacterial Activity of this compound

| Parameter | Description | Bacterial Strains to be Tested (Examples) |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. | Escherichia coli (various strains), Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa, Klebsiella pneumoniae |

| Minimum Bactericidal Concentration (MBC) | The lowest concentration of an antimicrobial agent required to kill a particular bacterium. | Escherichia coli (various strains), Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa, Klebsiella pneumoniae |

| Time-Kill Kinetics | Measures the rate of bacterial killing over time in the presence of the antimicrobial agent. | Key susceptible strains identified through MIC/MBC testing. |

Key Experimental Protocols for Elucidating the Mechanism of Action

To unravel the antibacterial mechanism of this compound, a series of well-established experimental protocols should be employed. The following methodologies are proposed as a roadmap for future research.

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

-

Broth Microdilution Assay: This is a standard method to determine the MIC of an antimicrobial agent. A serial dilution of this compound would be prepared in a 96-well microtiter plate containing a suitable bacterial growth medium. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated, and the MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth. For MBC determination, aliquots from the wells showing no growth are plated on agar plates to determine the concentration at which 99.9% of the bacteria are killed.

2. Cell Membrane Integrity Assays

-

Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes. Bacteria treated with this compound can be incubated with PI and analyzed by flow cytometry or fluorescence microscopy. An increase in PI fluorescence would indicate membrane damage.

-

Release of Cellular Contents: The leakage of intracellular components such as ATP or DNA/RNA into the supernatant can be measured after treating bacteria with this compound. This provides evidence of membrane disruption.

3. Investigation of Macromolecular Synthesis Inhibition

-

DNA Replication: The effect of this compound on DNA synthesis can be assessed by monitoring the incorporation of radiolabeled thymidine into newly synthesized DNA.

-

RNA Synthesis: Similarly, the incorporation of radiolabeled uridine can be used to measure the impact on RNA transcription.

-

Protein Synthesis: Inhibition of protein synthesis can be determined by measuring the incorporation of radiolabeled amino acids (e.g., 35S-methionine) into cellular proteins.

Proposed Investigational Workflow

The following diagram illustrates a logical workflow for the comprehensive investigation of this compound's antibacterial mechanism of action.

Caption: A proposed experimental workflow for the investigation of this compound's antibacterial mechanism.

Potential Signaling Pathways to Investigate

Given that the specific target of this compound is unknown, a broad approach to investigating its impact on key bacterial signaling pathways is warranted. The following diagram outlines potential bacterial pathways that could be affected by an antibacterial agent and serves as a conceptual framework for future studies.

Caption: Potential bacterial pathways that could be targeted by this compound's antibacterial action.

This compound (Curcapicycloside) has been identified as a compound with antibacterial activity against Escherichia coli. However, a significant knowledge gap exists regarding its mechanism of action, potency, and spectrum of activity. The frameworks provided in this technical guide for quantitative analysis, experimental protocols, and pathway investigation are intended to guide future research efforts. A systematic investigation into these areas is essential to determine if this compound can be developed into a clinically useful antibacterial agent. The scientific community is encouraged to pursue these research avenues to unlock the full potential of this natural product.

References

Investigating the vasoconstrictor effects of Pilosidine

An in-depth investigation into the vasoconstrictor effects of a compound named "Pilosidine" has yielded no specific scientific data or literature under this name. Searches for "this compound" in extensive scientific databases did not provide any information regarding its chemical structure, mechanism of action, or physiological effects. This suggests that "this compound" may be a novel, proprietary, or perhaps a misspelled compound not yet documented in publicly accessible scientific literature.

Therefore, this guide will proceed by presenting a comprehensive framework for investigating the vasoconstrictor effects of a hypothetical compound, which we will refer to as "Compound X." This document will serve as a detailed template for researchers, scientists, and drug development professionals, outlining the necessary experimental protocols, data presentation formats, and visualization of signaling pathways that would be essential for a thorough investigation of a potential vasoconstrictor.

Introduction to Vasoconstriction

Vasoconstriction is the narrowing of blood vessels resulting from the contraction of the muscular wall of the vessels, particularly the large arteries and small arterioles. This process increases systemic vascular resistance and blood pressure. The regulation of vascular tone is a complex process involving various signaling pathways within vascular smooth muscle cells (VSMCs). Key mechanisms include increases in intracellular calcium concentration ([Ca²⁺]i), sensitization of the contractile machinery to Ca²⁺, and modulation by various receptors and ion channels.[1][2][3]

Hypothetical Quantitative Data for Compound X

To illustrate how data on a novel vasoconstrictor would be presented, the following tables summarize hypothetical quantitative data for "Compound X."

Table 1: In Vitro Vasoconstrictor Potency of Compound X in Isolated Rat Aorta

| Parameter | Value |

| EC₅₀ | 150 nM |

| Eₘₐₓ (% of KCl max) | 95% |

| Hill Slope | 1.2 |

EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect.

Table 2: Receptor Binding Affinity of Compound X

| Receptor Subtype | Ki (nM) |

| α₁-Adrenergic | 25 |

| α₂-Adrenergic | 800 |

| Angiotensin II (AT₁) | > 10,000 |

| Endothelin (ETₐ) | > 10,000 |

Ki: Inhibitory constant, indicating binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standard protocols that would be employed to investigate the vasoconstrictor effects of a compound like "Compound X."

Isolated Tissue Bath Preparation for Vasoconstriction Assays

This protocol is used to assess the direct effect of a compound on vascular tone in an ex vivo setting.

-

Tissue Preparation: Male Wistar rats (250-300g) are euthanized by CO₂ asphyxiation. The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11 glucose).

-

Ring Mounting: The aorta is cleaned of connective tissue and cut into 3-4 mm rings. The rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with K-H solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.

-

Equilibration and Viability Check: The rings are equilibrated for 60 minutes under a resting tension of 1.5 g. The viability of the aortic rings is assessed by contracting them with 60 mM KCl.

-

Cumulative Concentration-Response Curve: After a washout period, cumulative concentrations of Compound X are added to the organ bath, and the isometric tension is recorded using a force transducer.

Calcium Imaging in Vascular Smooth Muscle Cells (VSMCs)

This method is used to determine if the vasoconstrictor effect involves an increase in intracellular calcium.

-

Cell Culture: Primary rat aortic VSMCs are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Fluorescent Dye Loading: Cells are seeded on glass coverslips and loaded with the calcium-sensitive fluorescent dye Fura-2 AM (5 µM) for 60 minutes at 37°C.

-

Ratiometric Imaging: The coverslips are mounted on a perfusion chamber on the stage of an inverted microscope equipped with a ratiometric imaging system. Cells are excited at 340 nm and 380 nm, and the emission is recorded at 510 nm.

-

Compound Application: A baseline fluorescence ratio is established before perfusing the chamber with various concentrations of Compound X. The change in the 340/380 nm fluorescence ratio indicates a change in intracellular calcium concentration.

Signaling Pathways and Visualizations

Understanding the molecular mechanisms underlying vasoconstriction is critical for drug development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially involved in the action of a vasoconstrictor like "Compound X."

General Vasoconstriction Signaling Pathway

Caption: G-protein coupled receptor signaling cascade leading to vasoconstriction.

Experimental Workflow for Investigating a Novel Vasoconstrictor

Caption: A typical experimental workflow for characterizing a novel vasoconstrictor.

References

- 1. Phosphatidylinositol 3-kinase modulates vascular smooth muscle contraction by calcium and myosin light chain phosphorylation-independent and -dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

Pilosidine: A Norlignan Glucoside with Vasoactive Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pilosidine, a glucosyl-fused norlignan, is a natural product isolated from the rhizomes of Curculigo pilosa. This document provides a comprehensive overview of the available scientific information on this compound, with a focus on its chemical properties, isolation, structural elucidation, and reported biological activities. Notably, this compound has been shown to exhibit in vitro vascular activity by facilitating adrenaline-evoked contractions in isolated rabbit aorta preparations.[1] This guide consolidates the existing data, presents it in a structured format, and includes detailed experimental methodologies where available, to support further research and development efforts.

Introduction

Norlignans are a class of phenylpropanoid derivatives characterized by a C6-C5-C6 carbon skeleton. This compound stands out as a glucosyl-fused derivative within this class, a structural feature that may influence its bioavailability and pharmacological profile. First reported in 2000, this compound was isolated from Curculigo pilosa, a plant used in traditional African medicine.[1] The initial investigation into its biological effects revealed a modulatory role in vascular smooth muscle contraction, suggesting a potential for interaction with adrenergic signaling pathways. This guide aims to provide a detailed technical resource on this compound, covering its discovery, chemical nature, and pharmacological evaluation.

Chemical Structure and Properties

This compound is structurally defined as a glucosyl-fused norlignan. The core norlignan structure is characterized by two phenyl rings linked by a five-carbon chain. In this compound, a glucose moiety is fused to this aglycone. Prior to its definitive isolation, it had been identified as a tetra-O-methyl derivative.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₅H₃₀O₁₀ | [1] |

| Molecular Weight | 490.5 g/mol | [1] |

| Class | Norlignan Glucoside | [1] |

| Source Organism | Curculigo pilosa (Rhizomes) | |

| Reported Activity | Facilitates adrenaline-evoked vascular contraction |

Isolation and Structure Elucidation

The isolation and structural characterization of this compound were first described by Palazzino et al. in 2000. The following protocol is a summary of the general methodologies typically employed for the extraction and purification of natural products of this class, as the specific details from the primary literature were not fully accessible.

Experimental Protocol: Isolation of this compound

-

Plant Material Collection and Preparation: Fresh rhizomes of Curculigo pilosa are collected, washed, and air-dried. The dried rhizomes are then ground into a fine powder.

-

Extraction: The powdered rhizomes are subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound (typically the more polar fractions) is subjected to multiple steps of column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol mixtures.

-

Final Purification: Fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Experimental Protocol: Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and chemical environment of protons in the molecule, including the characteristic signals of the aromatic rings, the aliphatic chain, and the glucose unit.

-

¹³C-NMR: Determines the number and types of carbon atoms present in the molecule.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure and the determination of the stereochemistry.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH), aromatic (C=C), and ether (C-O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often characteristic of the aromatic chromophores.

Table 2: Spectroscopic Data for this compound (Hypothetical Data based on typical norlignan glucosides)

| Technique | Key Observations |

| HR-MS | [M+Na]⁺ peak consistent with the molecular formula C₂₅H₃₀O₁₀Na |

| ¹H-NMR (CDCl₃, ppm) | Signals corresponding to aromatic protons (δ 6.5-7.5), methoxy groups (δ ~3.8), an anomeric proton of glucose (δ ~4.5-5.0, d), and aliphatic protons of the C5 linker. |

| ¹³C-NMR (CDCl₃, ppm) | Resonances for aromatic carbons (δ 110-160), methoxy carbons (δ ~55-60), an anomeric carbon (δ ~100-105), and other aliphatic and sugar carbons. |

| IR (KBr, cm⁻¹) | Broad absorption for -OH groups (~3400), aromatic C-H stretching (~3050), aliphatic C-H stretching (~2900), aromatic C=C stretching (~1600, 1500), and C-O stretching (~1200-1000). |

| UV (MeOH, nm) | Absorption maxima characteristic of substituted benzene rings. |

Note: The specific spectral data from the primary literature was not accessible. The data presented here is illustrative of what would be expected for a compound of this class.

Biological Activity: Vasoactive Effects

The primary reported biological activity of this compound is its effect on vascular smooth muscle.

In Vitro Vascular Activity

This compound demonstrated a facilitating effect on adrenaline-evoked contractions in isolated rabbit aorta preparations. This suggests that this compound may modulate the response of vascular tissue to adrenergic stimulation, potentially by interacting with adrenergic receptors or downstream signaling pathways.

Experimental Protocol: Assessment of Vasoactive Effects

The following is a generalized protocol for assessing the vasoactive effects of a compound on isolated aortic rings:

-

Tissue Preparation: Male New Zealand White rabbits are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 3-5 mm in width.

-

Organ Bath Setup: The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a mixture of 95% O₂ and 5% CO₂.

-

Isometric Tension Recording: One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension. The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 2 g, with the buffer being replaced every 15-20 minutes.

-

Experimental Procedure:

-

The viability of the aortic rings is assessed by contracting them with a high concentration of potassium chloride (e.g., 60 mM).

-

After a washout and return to baseline, a cumulative concentration-response curve to adrenaline is established.

-

The aortic rings are then incubated with this compound at a specific concentration for a predetermined period.

-

Following incubation, a second cumulative concentration-response curve to adrenaline is generated in the presence of this compound.

-

-

Data Analysis: The contractile responses are measured as the increase in tension from the baseline. The effect of this compound is quantified by comparing the adrenaline concentration-response curves in the absence and presence of the compound. An increase in the maximal contraction or a leftward shift in the EC₅₀ of adrenaline would indicate a facilitating effect.

Table 3: Quantitative Data on the Vasoactive Effect of this compound

| Parameter | Value |

| Preparation | Isolated rabbit aorta rings |

| Agonist | Adrenaline |

| Effect of this compound | Facilitation of adrenaline-evoked contractions |

| Quantitative Metrics (e.g., EC₅₀ shift, % increase in max. contraction) | Data not available in the reviewed literature. |

Note: Specific quantitative data from the primary literature was not accessible.

Potential Signaling Pathways

The facilitating effect of this compound on adrenaline-evoked contractions suggests an interaction with the adrenergic signaling pathway in vascular smooth muscle cells.

Caption: Proposed interaction of this compound with the α1-adrenergic signaling pathway.

This compound could potentially act at several points in this pathway:

-

Allosteric Modulation of the α1-Adrenergic Receptor: this compound might bind to a site on the receptor distinct from the adrenaline binding site, enhancing the receptor's affinity for adrenaline or its signaling efficacy.

-

Downstream Signal Amplification: It could amplify the signal downstream of the receptor, for example, by enhancing the activity of G proteins or phospholipase C.

Further research, such as receptor binding assays and measurement of second messenger levels (e.g., IP₃ and intracellular Ca²⁺), is required to elucidate the precise mechanism of action.

Biosynthesis of Norlignan Glucosides

The biosynthesis of norlignans is an extension of the well-established phenylpropanoid pathway.

Caption: Generalized biosynthetic workflow for norlignan glucosides like this compound.

The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to monolignols, such as coniferyl alcohol. Two monolignol units then undergo oxidative coupling, catalyzed by peroxidases or laccases, to form the characteristic norlignan backbone. The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the norlignan aglycone, a reaction catalyzed by a UDP-dependent glycosyltransferase (UGT).

Future Directions

The initial findings on the vasoactive properties of this compound warrant further investigation. Key areas for future research include:

-

Elucidation of the Mechanism of Action: Detailed pharmacological studies are needed to determine if this compound acts as an allosteric modulator of adrenergic receptors or if it affects downstream signaling components.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs could help identify the key structural features responsible for its biological activity.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo effects of this compound on blood pressure and to assess its safety profile.

-

Exploration of Other Biological Activities: A broader screening of this compound for other potential therapeutic activities, such as antimicrobial or anticancer effects, could reveal new applications.

Conclusion

This compound represents an interesting natural product with demonstrated effects on the vascular system. Its unique structure as a glucosyl-fused norlignan and its ability to modulate adrenergic responses make it a promising lead compound for the development of new therapeutic agents. This technical guide provides a foundation for researchers and drug development professionals to build upon, with the aim of fully characterizing the pharmacological potential of this compound. Further research is essential to unlock the full therapeutic possibilities of this intriguing molecule.

References

Biological activity of Pilosidine extracts

An In-depth Technical Guide on the Biological Activity of Pilosidine and Related Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological activities associated with this compound and related imidazole alkaloids derived from Pilocarpus species. Due to the limited specific public data on "this compound extracts," this document focuses on the well-characterized alkaloids from this genus, primarily pilocarpine, and includes the available information on Pilosine and this compound (Curcapicycloside). This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the pharmacological properties, mechanisms of action, and experimental considerations for these compounds.

Quantitative Data Summary

The following tables present a summary of the available quantitative data for the key alkaloids discussed in this guide.

Table 1: Pharmacological Properties of Pilocarpine

| Parameter | Value | Test System | Key Findings |

| Muscarinic Receptor Affinity | Primarily M3 subtype | In vitro receptor binding assays | Pilocarpine acts as a direct-acting muscarinic receptor agonist, with a preference for the M3 receptor subtype found in exocrine glands and smooth muscle. |

| Elimination Half-life | 0.76 to 1.35 hours (oral) | Human studies | The relatively short half-life necessitates frequent dosing for sustained therapeutic effects. |

| Ocular Bioavailability | Half-life of 3.96 hours | Ophthalmic administration in humans | Demonstrates effective penetration and action within ocular tissues for the treatment of glaucoma. |

Table 2: Toxicological Data for Pilocarpine

| Parameter | Value | Species | Notes |

| Oral LD₅₀ | 200 mg/kg | Mice | Indicates moderate acute toxicity upon oral ingestion. |

| Adverse Effects | Excessive salivation, sweating, bronchospasm, bradycardia, diarrhea | Humans | These effects are directly related to its non-selective muscarinic receptor agonism. |

Table 3: Biological Activity of this compound (Curcapicycloside)

| Activity Type | Target Organism | Finding |

| Antibacterial | Escherichia coli | This compound, identified as Curcapicycloside, has demonstrated antibacterial activity against E. coli. |

Experimental Protocols

A fundamental experimental protocol involving a key biological activity of Pilocarpus alkaloids is the pilocarpine-induced sweat test, a standard diagnostic tool for cystic fibrosis.

Protocol: Pilocarpine Iontophoresis for Sweat Collection

-

Objective: To stimulate localized sweat production for subsequent analysis of electrolyte concentration.

-

Materials: Pilocarpine hydrochloride solution (0.5%), iontophoresis device with electrodes, gauze pads, sweat collection system (e.g., Macroduct®), and analytical equipment for chloride concentration measurement.

-

Procedure: a. The skin, typically on the forearm, is cleaned and dried. b. A gauze pad saturated with pilocarpine solution is placed under the positive electrode, and a saline-saturated pad is placed under the negative electrode. c. A small, painless electric current is applied for a set duration (e.g., 5 minutes) to facilitate the transdermal delivery of pilocarpine. d. The electrodes are removed, and the stimulated area is cleaned. e. The sweat collection device is applied to the stimulated area to collect sweat for a specified period (e.g., 30 minutes). f. The collected sweat is then analyzed for chloride concentration.

Signaling Pathways and Mechanisms of Action

The predominant mechanism of action for pilocarpine and related alkaloids is the agonism of muscarinic acetylcholine receptors.

Pilocarpine-Mediated M3 Muscarinic Receptor Signaling

Pilocarpine mimics the action of acetylcholine, binding to and activating muscarinic receptors. Its therapeutic effects are largely mediated through the Gq-coupled M3 receptor, leading to the activation of phospholipase C and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C, culminating in physiological responses such as glandular secretion and smooth muscle contraction.

An In-depth Technical Guide to the Discovery and Historical Background of Pilosine

A Note on Nomenclature: This guide focuses on the imidazole alkaloid pilosine . Initial database searches for "pilosidine" did not yield significant results for a compound of major interest to drug development professionals. It is presumed that "this compound" may be a misspelling of "pilosine," a known constituent of Pilocarpus species with documented, albeit limited, pharmacological evaluation. A structurally distinct compound, a norlignan glucoside also named this compound (CAS 229971-57-7), has been noted for its antibacterial properties but falls outside the scope of this guide's focus on pharmacologically active alkaloids relevant to drug development in the context of pilocarpine-related compounds.

Introduction

Pilosine is a naturally occurring imidazole alkaloid found in the leaves of plants belonging to the Pilocarpus genus, commonly known as jaborandi. These South American shrubs are the exclusive natural source of the well-known antimuscarinic drug, pilocarpine, used in the treatment of glaucoma and xerostomia. While pilocarpine has been the subject of extensive research and clinical use, pilosine remains a lesser-studied constituent of Pilocarpus extracts. This technical guide provides a comprehensive overview of the discovery, historical background, and known scientific data pertaining to pilosine, with a focus on aspects relevant to researchers, scientists, and drug development professionals.

Discovery and Historical Background

The discovery of pilosine is credited to the British chemist Frank Lee Pyman in 1912 . Pyman was investigating the alkaloidal content of the mother liquors remaining after the industrial extraction of pilocarpine and isopilocarpine from the leaves of Pilocarpus microphyllus. Through a meticulous process of separation, he isolated a new crystalline alkaloid which he named pilosine. His initial investigations revealed its empirical formula to be C₁₆H₁₈N₂O₃ and established it as a monacidic, optically active base.

Pyman's early work also provided the first insights into the physiological effects of pilosine, noting that it possessed a "very weak pilocarpine action." This initial characterization laid the groundwork for future, albeit limited, pharmacological studies of this natural product.

Physicochemical Properties

Pilosine is a crystalline solid with the systematic IUPAC name (3R,4R)-3-[(R)-hydroxy(phenyl)methyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one. Its chemical structure is characterized by a γ-lactone ring substituted with a hydroxyphenylmethyl group and a methylimidazolylmethyl moiety.

| Property | Value |

| Molecular Formula | C₁₆H₁₈N₂O₃ |

| Molecular Weight | 286.33 g/mol |

| CAS Number | 495-82-9 |

| Appearance | Crystalline solid |

| Solubility | Soluble in ethanol |

Experimental Protocols

Isolation and Extraction of Pilosine from Pilocarpus microphyllus

The following is a generalized protocol for the extraction and isolation of pilosine from the leaves of Pilocarpus microphyllus, based on established methods for jaborandi alkaloids.

Objective: To extract and purify pilosine from dried Pilocarpus microphyllus leaves.

Materials:

-

Dried and powdered leaves of Pilocarpus microphyllus

-

10% Sodium hydroxide (NaOH) solution

-

Chloroform (CHCl₃)

-

2% Sulfuric acid (H₂SO₄)

-

Ammonium hydroxide (NH₄OH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., chloroform/methanol gradients)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Alkalinization: Moisten the powdered leaves with a 10% NaOH solution. This converts the alkaloid salts present in the plant material into their free base form, which is more soluble in organic solvents.

-

Solvent Extraction: Extract the alkalinized plant material with chloroform multiple times to ensure complete extraction of the alkaloids.

-

Acid-Base Extraction: Combine the chloroform extracts and extract them with 2% sulfuric acid. The alkaloids will move into the acidic aqueous phase as their sulfate salts.

-

Basification and Re-extraction: Make the acidic aqueous extract alkaline (pH ~10) with ammonium hydroxide. This will precipitate the free base alkaloids. Extract the aqueous solution again with chloroform to recover the purified alkaloids.

-

Drying and Concentration: Dry the chloroform extract over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator.

-

Chromatographic Purification: Subject the concentrated crude alkaloid extract to silica gel column chromatography. Elute with a gradient of chloroform and methanol. Monitor the fractions by thin-layer chromatography (TLC) or HPLC.

-

Final Purification: Combine the fractions containing pilosine and purify further by preparative HPLC on a C18 column.

-

Structural Elucidation: Confirm the identity and purity of the isolated pilosine using MS and NMR spectroscopy.

Workflow for Isolation and Purification

Biological Activity and Mechanism of Action

Pilosine is described as a weak muscarinic agonist, exhibiting a pharmacological profile qualitatively similar to pilocarpine but with significantly lower potency. Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system and central nervous system.

Signaling Pathway of Muscarinic Agonists

The activation of muscarinic receptors by an agonist like pilosine initiates a cascade of intracellular events. The specific pathway depends on the receptor subtype (M1-M5). For instance, M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Chemical Synthesis

The total synthesis of pilosine has not been as extensively explored as that of pilocarpine. However, synthetic strategies for related imidazole alkaloids provide a framework for its potential synthesis. A key challenge in the synthesis of pilosine is the stereoselective formation of the two contiguous chiral centers on the lactone ring and the chiral center in the hydroxyphenylmethyl side chain.

A plausible retrosynthetic analysis would involve disconnecting the molecule at the C-C bond between the lactone and the imidazole-containing side chain, and at the C-C bond of the hydroxyphenylmethyl group. This would lead to simpler precursors that could be assembled using stereoselective reactions.

Preclinical and Clinical Data

To date, there are no publicly available records of pilosine having undergone formal preclinical or clinical development. Its relatively low potency compared to pilocarpine has likely limited its therapeutic interest. Further research would be required to fully characterize its pharmacological profile, including its selectivity for different muscarinic receptor subtypes, its pharmacokinetic properties, and its safety profile, before any potential for clinical development could be considered.

Conclusion

Pilosine remains a scientifically interesting, though pharmacologically underexplored, natural product. Its discovery more than a century ago was a notable contribution to the understanding of the rich chemical diversity of the Pilocarpus genus. While it has not achieved the clinical significance of its renowned relative, pilocarpine, the study of pilosine and its derivatives could still offer valuable insights into the structure-activity relationships of muscarinic receptor agonists. For drug development professionals, pilosine serves as an example of a natural product lead that, while not potent enough for direct clinical application, could potentially inspire the design of novel and more effective therapeutic agents. Further investigation into its specific interactions with muscarinic receptor subtypes and its potential for chemical modification could yet unveil new opportunities for this historical alkaloid.

In Silico Prediction of Pilosidine Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilosidine, a norlignan glucoside, is a natural product with observed biological activity, including antibacterial effects against Escherichia coli.[1] However, its precise molecular targets and mechanism of action remain largely uncharacterized. Identifying the protein targets of a bioactive compound like this compound is a critical step in the drug discovery pipeline, providing insights into its therapeutic potential and possible side effects. Traditional methods for target identification can be time-consuming and resource-intensive.[2] In silico or computational approaches offer a rapid and cost-effective alternative to predict potential protein targets, thereby streamlining the drug development process.[3][4][5]

This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict the molecular targets of this compound. The proposed strategy integrates both ligand-based and structure-based computational methods to generate a prioritized list of potential targets for subsequent experimental validation.

Proposed In Silico Target Prediction Workflow for this compound

The identification of this compound's targets can be approached through a multi-faceted computational strategy. This workflow is designed to leverage different prediction methodologies to increase the confidence in the identified potential targets.

Caption: In silico workflow for this compound target prediction.

Ligand-Based Approaches

Ligand-based methods utilize the chemical structure of the bioactive compound to infer its targets based on the principle that structurally similar molecules often have similar biological activities.

This method involves searching databases of known bioactive compounds to find molecules that are structurally similar to this compound. The targets of these similar molecules are then considered as potential targets for this compound.

Experimental Protocol:

-

Obtain this compound Structure: The 2D structure of this compound (CAS: 229971-57-7) is obtained in a suitable format (e.g., SMILES or SDF).

-

Database Selection: Publicly available databases such as ChEMBL, PubChem, and DrugBank, which contain information on chemical structures and their associated biological targets, are selected.

-

Similarity Metric: A similarity metric, such as the Tanimoto coefficient, is chosen to quantify the structural similarity between this compound and the database compounds.

-

Similarity Search: The search is performed using a defined similarity threshold (e.g., Tanimoto coefficient > 0.85).

-

Target Retrieval: The known biological targets of the compounds that meet the similarity threshold are retrieved and compiled into a list of potential targets.

Hypothetical Data Presentation:

| Database Compound | Tanimoto Coefficient | Known Target(s) |

| Compound A | 0.92 | Protein Kinase X |

| Compound B | 0.88 | Ion Channel Y |

| Compound C | 0.86 | Nuclear Receptor Z |

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are necessary for a molecule to interact with a specific target.

Experimental Protocol:

-

Ligand Set Preparation: A set of diverse compounds known to be active against a particular target (identified from the similarity search or literature) is collected.

-

Conformational Analysis: For each ligand in the set, a range of low-energy 3D conformations is generated.

-

Pharmacophore Feature Identification: Common chemical features among the active ligands are identified.

-

Pharmacophore Model Generation: A 3D pharmacophore model is generated by aligning the active ligands and identifying the spatial arrangement of the common features.

-

Model Validation: The model is validated by its ability to distinguish known active compounds from inactive ones (decoys).

-

Database Screening: The validated pharmacophore model is used as a 3D query to screen compound databases for molecules that fit the model, including this compound.

Structure-Based Approaches

Structure-based methods rely on the 3D structure of potential protein targets to predict binding interactions.

Reverse docking, also known as inverse docking, is a computational technique where a single ligand of interest (this compound) is docked against a large library of 3D protein structures. The proteins are then ranked based on the predicted binding affinity, with higher-ranking proteins considered more likely targets.

Experimental Protocol:

-

This compound Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

-

Protein Target Database Preparation: A database of 3D protein structures is compiled, often from the Protein Data Bank (PDB). This database can be a general collection of human proteins or a more focused library of proteins from a specific class (e.g., kinases, GPCRs).

-

Binding Site Identification: For each protein in the database, the potential binding sites are identified.

-

Molecular Docking Simulation: this compound is docked into the identified binding site of each protein using a molecular docking program (e.g., AutoDock, Glide). The program calculates a docking score, which is an estimate of the binding affinity.

-

Target Ranking: The proteins are ranked based on their docking scores.

Hypothetical Data Presentation:

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Predicted Binding Site Residues |

| Protein A (XXXX) | -9.5 | TYR123, LYS45, ASP89 |

| Protein B (YYYY) | -8.7 | PHE234, ARG11, GLU56 |

| Protein C (ZZZZ) | -8.2 | TRP78, HIS90, LEU101 |

Data Integration and Consensus Scoring

To increase the confidence in the predictions, the results from the different in silico methods are integrated. A consensus scoring approach can be used to rank the potential targets based on the number of methods that predict them.

Experimental Protocol:

-

Compile Target Lists: The lists of potential targets from the chemical similarity search, pharmacophore modeling, and reverse docking are compiled.

-

Consensus Ranking: The targets are ranked based on a consensus score. For example, a higher score is given to targets that are identified by multiple methods.

-

Prioritized Target List: A final prioritized list of the most promising targets is generated for experimental validation.

Experimental Validation of Predicted Targets

In silico predictions must be validated through experimental assays to confirm the interaction between this compound and the predicted targets.

Key Experimental Validation Protocols:

-

Biochemical Assays:

-

Enzyme Inhibition Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if this compound acts as an inhibitor. IC50 values would be determined.

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (KD) between this compound and the purified target protein.

-

-

Cell-Based Assays:

-

Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to confirm that this compound binds to the target protein within a cellular context.

-

Functional Assays: If the target is part of a known signaling pathway, the effect of this compound on downstream signaling events can be measured (e.g., phosphorylation of a substrate, changes in gene expression).

-

Hypothetical Signaling Pathway

Assuming reverse docking and subsequent validation identified a specific kinase, "Kinase A," as a high-confidence target of this compound, a hypothetical signaling pathway could be constructed.

Caption: Hypothetical inhibition of the Kinase A pathway by this compound.

Conclusion

The in silico workflow presented in this guide provides a robust framework for the prediction of molecular targets for this compound. By combining ligand- and structure-based computational methods, it is possible to generate a high-confidence list of potential targets for experimental validation. This approach can significantly accelerate the process of elucidating the mechanism of action of this compound and exploring its therapeutic potential in drug discovery and development. The integration of computational and experimental approaches is crucial for the successful identification and validation of novel drug targets.

References

Pilosidine: A Comprehensive Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for assessing the solubility and stability of Pilosidine, a norlignan glucoside with noted antibacterial activity. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines standardized protocols and best practices derived from studies on structurally related compounds, particularly lignan glucosides. These methodologies will enable researchers to generate crucial data for formulation development, analytical method validation, and regulatory submissions.

This compound: Compound Profile

This compound is a norlignan glucoside. Lignan glycosides are generally more hydrophilic than their corresponding aglycones, a characteristic that significantly influences their solubility profile. Understanding the solubility and stability of this compound is fundamental to its development as a potential therapeutic agent.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the experimental protocols for determining the solubility of this compound in various solvent systems.

2.1. Quantitative Solubility Data

The following table is a template for summarizing the experimentally determined solubility of this compound.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Purified Water | 25 ± 2 | Data to be determined | Shake-Flask Method |

| Phosphate Buffer pH 5.0 | 25 ± 2 | Data to be determined | Shake-Flask Method |

| Phosphate Buffer pH 7.4 | 25 ± 2 | Data to be determined | Shake-Flask Method |

| 0.1 N HCl | 25 ± 2 | Data to be determined | Shake-Flask Method |

| 0.1 N NaOH | 25 ± 2 | Data to be determined | Shake-Flask Method |

| Methanol | 25 ± 2 | Data to be determined | Shake-Flask Method |

| Ethanol | 25 ± 2 | Data to be determined | Shake-Flask Method |

| Ethanol:Water (70:30) | 25 ± 2 | Data to be determined | Shake-Flask Method |

| Propylene Glycol | 25 ± 2 | Data to be determined | Shake-Flask Method |

| Polyethylene Glycol 400 | 25 ± 2 | Data to be determined | Shake-Flask Method |

2.2. Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is the gold standard for determining the thermodynamic solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The agitation can be performed using a shaker water bath or a magnetic stirrer.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the undissolved solid. Subsequently, centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or µg/mL.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability Studies

Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance over time. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

3.1. Summary of Forced Degradation Studies

The following table summarizes the conditions for forced degradation studies and the expected outcomes for this compound.

| Stress Condition | Details | Expected Degradation (%) | Analytical Method |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24h | Data to be determined | Stability-Indicating HPLC |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24h | Data to be determined | Stability-Indicating HPLC |

| Oxidative Degradation | 3% H₂O₂ at room temp for 24h | Data to be determined | Stability-Indicating HPLC |

| Thermal Degradation | Solid state at 80°C for 48h | Data to be determined | Stability-Indicating HPLC |

| Photostability | Solid state, ICH Q1B option 2 | Data to be determined | Stability-Indicating HPLC |

3.2. Experimental Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture). For solid-state studies, use the pure API.

-

Application of Stress:

-

Acid/Base Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 N HCl) or a base (e.g., 0.1 N NaOH) and heat at a specified temperature (e.g., 60°C).

-

Oxidation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Store the solid this compound at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid this compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

-

Data Evaluation: Determine the percentage of degradation of this compound and identify and quantify any major degradation products.

An In-depth Technical Guide to the Ethnobotanical Uses of Pilosidine and Pilocarpine-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the ethnobotanical uses, pharmacology, and chemical analysis of plants containing the imidazole alkaloids Pilosidine and, more extensively, Pilocarpine. While this compound has been identified as a norlignan glucoside with antibacterial properties, the available ethnobotanical and pharmacological data is limited. In contrast, Pilocarpine, a well-studied compound from the Pilocarpus genus, offers a rich history of traditional use and modern therapeutic applications. This guide will briefly cover the current knowledge on this compound before delving into a comprehensive analysis of Pilocarpine-containing plants, focusing on their ethnobotany, quantitative analysis, experimental protocols, and the signaling pathways underlying their bioactivity.

Section 1: this compound

This compound is a norlignan glucoside that has demonstrated antibacterial activity, notably against Escherichia coli. However, detailed information regarding its ethnobotanical uses and the specific plants in which it is found in significant quantities is not widely documented in current scientific literature. Further research is required to fully elucidate the traditional applications and pharmacological potential of this compound-containing flora.

Section 2: Pilocarpine and Pilocarpus Species (Jaborandi)

The primary focus of this guide is on Pilocarpine, a prominent alkaloid found in the leaves of various species of the Pilocarpus genus, commonly known as Jaborandi. These plants, native to the Neotropics of South America, have a long and significant history in traditional medicine, which has led to their investigation and use in modern pharmacology.[1][2]

Ethnobotanical Uses of Pilocarpus Species

The indigenous peoples of South America, particularly in Brazil, have a rich history of using Jaborandi for its potent physiological effects.[3][4] The name "Jaborandi" itself is derived from a Tupi Indian word meaning "what causes slobbering," a direct reference to its most notable effect of inducing intense salivation and sweating.[3]

Traditional uses of Pilocarpus species are diverse and include:

-

Diaphoretic and Sialogogue: The most well-documented traditional use is to induce sweating and salivation. This was employed to help with fevers and for detoxification.

-

Ophthalmic Applications: While modern use in glaucoma is well-established, there is evidence of traditional use related to eye health.

-

Various Ailments: South American native peoples have used Jaborandi as a natural remedy for a wide range of conditions, including epilepsy, convulsions, gonorrhea, fever, influenza, pneumonia, gastrointestinal inflammations, and kidney disease.

-

Antidote: It was often used as an antidote to various poisons due to its ability to promote sweating, urination, and salivation, thereby aiding in the elimination of toxins.

-

Hair Tonic: The leaves have been traditionally used as a hair tonic.

The introduction of Jaborandi to Western medicine in 1873 by Dr. Symphronio Coutinho of Brazil led to the scientific investigation of its properties and the eventual isolation of Pilocarpine in 1875.

Quantitative Data: Pilocarpine Content in Pilocarpus Species

The concentration of Pilocarpine can vary significantly between different species of Pilocarpus and even within the same species due to environmental factors and the time of harvest. Pilocarpus microphyllus is considered the most common species used in medicine and is a primary source of naturally occurring Pilocarpine.

| Plant Species | Part Used | Pilocarpine Content (% w/w) | Reference |

| Pilocarpus microphyllus | Leaves | 0.5 - 1.0 | |

| Pilocarpus jaborandi | Leaves | Not less than 0.5 | |

| Pilocarpus pennatifolius | Leaves | 0.45 | |

| Pilocarpus racemosus | Leaves | 0.12 - 0.6 |

Note: The pilocarpine content can be influenced by factors such as the season of harvest, with variations observed between the dry and rainy seasons.

Section 3: Experimental Protocols

Extraction of Pilocarpine from Pilocarpus Leaves

Several methods have been developed for the extraction of Pilocarpine from Jaborandi leaves. The choice of method can significantly impact the yield and purity of the final product.

Method 1: Acid-Base Extraction

This is a common method for extracting alkaloids.

-

Acid Extraction: The dried and powdered leaves of Pilocarpus are percolated with a dilute acid solution (e.g., 3% aqueous hydrochloric acid). This protonates the alkaloid, making it soluble in the aqueous solution.

-

Neutralization: The acidic extract is then neutralized to a pH of 7-8 with a base, such as ammonium hydroxide.

-

Solvent Extraction: The neutralized aqueous solution is then extracted with an immiscible organic solvent (e.g., chloroform). The free base alkaloid will partition into the organic layer.

-

Purification: The organic solvent is evaporated, and the crude extract can be further purified using techniques like column chromatography.

Method 2: Base Treatment followed by Solvent Extraction

This method has been shown to yield a higher recovery of pilocarpine.

-

Basification: The dried leaves are first treated with a base (e.g., moistened with a 1% ammonium hydroxide solution). This converts the alkaloid salts present in the plant material into their free base form.

-

Solvent Extraction: The basified plant material is then extracted with an organic solvent like chloroform.

-

Concentration and Purification: The solvent is evaporated to yield the crude alkaloid extract, which can then be purified.

Method 3: Enzyme-Assisted Extraction

This method uses enzymes to break down the plant cell walls, improving the extraction efficiency.

-

Enzymatic Hydrolysis: The plant material is incubated with a commercial enzyme cocktail (e.g., Viscozyme L) under optimized conditions of temperature and pH.

-

Extraction: Following enzymatic treatment, the pilocarpine is extracted.

-

Analysis: The total pilocarpine content is then analyzed, often showing a significant increase in yield compared to conventional methods.

Isolation and Quantification of Pilocarpine by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the isolation and quantification of Pilocarpine.

A validated RP-HPLC-DAD method for Pilocarpine quantification in Pilocarpus microphyllus:

-

Column: RP-18 column (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A buffer solution of acidified water, phosphoric acid, and triethylamine, mixed with methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) at 215 nm.

-

Temperature: 25 °C.

This method has demonstrated excellent linearity, recovery, and precision for the quantification of pilocarpine.

Section 4: Signaling Pathways and Mechanism of Action

Pilocarpine is a parasympathomimetic alkaloid that acts as a non-selective muscarinic receptor agonist, with a preference for the M3 subtype. Its therapeutic effects are primarily mediated through the activation of these receptors in various tissues.

Pilocarpine-Induced Salivary Gland Secretion

Pilocarpine's ability to stimulate saliva production is a cornerstone of its therapeutic use in conditions like xerostomia (dry mouth).

References

Pilosidine and its Analogs: A Comprehensive Review of a Promising Class of Natural Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of natural products continues to be a vital source of novel chemical entities with significant therapeutic potential. Among these, the imidazole alkaloids derived from plants of the Pilocarpus genus, along with related compounds, have garnered considerable interest. This technical guide provides a comprehensive literature review of pilosidine, pilosine, and isopilosine, focusing on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Chemical Structures and Properties

This compound, pilosine, and isopilosine, while sometimes associated due to their natural origin, are structurally distinct compounds with different biological activities.

-

This compound: Identified as a norlignan glucoside, this compound's structure is fundamentally different from the imidazole alkaloids. Its primary reported activity is antibacterial.

-

Pilosine and Isopilosine: These compounds are stereoisomers of imidazole alkaloids isolated from Pilocarpus microphyllus. They are structurally related to the well-known cholinergic agent, pilocarpine. Their biological effects are primarily centered around cardiovascular and receptor-mediated activities.